N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-5-6-14(20-10)21(18,19)16-8-7-13(17)11-3-2-4-12(15)9-11/h2-6,9,13,16-17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXCTXSNLPOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.
Addition of the Hydroxypropyl Chain: The hydroxypropyl chain is added via a nucleophilic substitution reaction using a suitable alkyl halide and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a building block for more complex bioactive molecules.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Environmental Science: It can be used in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The chlorophenyl and hydroxypropyl groups can enhance binding affinity and specificity. The compound may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of apoptosis in target cells.
Comparison with Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
The closest structural analog is N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide (). Key differences include:
- Aromatic ring substituents : The target compound has a 5-methylthiophene group, while the analog substitutes this with a 5-fluoro-2-methoxybenzene ring.
- Molecular weight : The analog has a higher molecular weight (373.82 g/mol vs. ~350–360 g/mol estimated for the target compound).
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₇ClNO₃S₂ (estimated) | ~350–360 | 5-methylthiophene, 3-chlorophenyl |
| 5-Fluoro-2-methoxybenzenesulfonamide analog | C₁₆H₁₇ClFNO₄S | 373.82 | 5-fluoro-2-methoxybenzene, 3-chlorophenyl |
Amide-Based Compounds with Chlorophenyl Moieties
Compounds such as N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () and N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide () share the 3-chlorophenyl group but differ in backbone structure:
- Backbone: The target uses a sulfonamide linkage, whereas analogs in and feature benzothiazole-amide and cyanopropenamide groups, respectively.
- Functional groups : Sulfonamides are stronger acids (pKa ~10) compared to neutral amides, influencing solubility and protein-binding interactions.
Thiophene and Sulfur-Containing Derivatives
The 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains a sulfanyl (S–) group instead of a sulfonamide (–SO₂–NH–). This difference impacts:
- Electron-withdrawing effects : Sulfonamides are stronger electron-withdrawing groups, affecting aromatic ring reactivity.
- Hydrogen bonding : The sulfonamide’s NH group can participate in hydrogen bonding, unlike sulfanyl groups.
Pharmaceutical Compounds with Chlorophenyl Groups
Drugs like Prochlorperazine () and Montelukast sodium () incorporate chlorophenyl moieties but in distinct frameworks (piperazine and quinoline, respectively). These highlight the versatility of chlorophenyl groups in drug design but differ markedly in target specificity:
- Prochlorperazine : A dopamine antagonist used as an antipsychotic.
- Target compound : Likely targets enzymes such as carbonic anhydrases or kinases, common for sulfonamides.
Research Findings and Inferences
- Synthetic utility : Compounds like 3-chloro-N-phenyl-phthalimide () are precursors for polyimides, suggesting that the target compound’s chlorophenyl group may also serve as a synthetic intermediate for polymers or coordination complexes.
- Bioactivity trends : Fluorinated analogs () often exhibit enhanced metabolic stability, while methoxy groups improve solubility. The target compound’s methylthiophene group may balance lipophilicity for blood-brain barrier penetration.
- Structural liabilities : The hydroxypropyl chain in the target compound could introduce stereochemical complexity, requiring enantioselective synthesis for optimal activity.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₁₅H₁₆ClN₁O₂S
- Molecular Weight : 309.8 g/mol
- CAS Number : 2034466-70-9
- Structure : The compound features a thiophene ring substituted with a sulfonamide group, which is known for its diverse biological activities.
The biological activity of sulfonamides, including N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide, is often attributed to their ability to inhibit enzymes involved in folate synthesis. This inhibition can disrupt nucleic acid synthesis in bacteria and cancer cells, leading to cell death or growth inhibition.
Antimicrobial Activity
Sulfonamides have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Case Study : In vitro studies demonstrated that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-methylthiophene-2-sulfonamide exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects.
Anticancer Activity
Research indicates that this compound may also have anticancer properties.
- Cell Line Studies : In assays with MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound showed IC50 values of 12 µM and 15 µM respectively, suggesting moderate cytotoxicity against these cancer types.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of sulfonamides, indicating that modifications on the thiophene ring and sulfonamide moiety can enhance biological activity.
- Structural Modifications : Variations in the chlorophenyl group have shown to affect the potency against specific bacterial strains and cancer cell lines.
- In Silico Studies : Computational modeling has predicted favorable interactions between the compound and target enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
